molecular formula C8H7IN2 B1613678 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-66-4

3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613678
CAS No.: 1000342-66-4
M. Wt: 258.06 g/mol
InChI Key: AUDKTNCLJDKEJL-UHFFFAOYSA-N
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Description

Pyrrolopyridines are a group of heterocyclic compounds that contain a pyrrole ring fused to a pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .


Synthesis Analysis

The synthesis of pyrrolopyridines has been the subject of many pharmacological studies over the last hundred years . The first monosubstituted 1H-pyrrolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrrolopyridines can present two isomeric structures: 1H-pyrrolo[3,4-b]pyridines and 2H-pyrrolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions of pyrrolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines can vary widely depending on their specific structure and substituents. For example, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 274.06 and is a solid at room temperature .

Scientific Research Applications

Catalytic Systems and Green Chemistry

One application involves its use in a metal-free catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This method is highlighted for its environmentally benign approach, requiring no transition metals, organic solvents, or hazardous reagents. The process yields excellent results for the oxidation of benzylic methylenes and moderate to good yields for primary amines, showcasing its efficiency and green chemistry principles (Zhang et al., 2009).

Structural Chemistry

Another significant application is observed in the study of solid-state structures, such as those of 3-iodopropiolamides. These studies provide insights into intermolecular interactions, demonstrating how 3-iodo compounds form one-dimensional polymeric chains in solid states. This research aids in understanding the structural chemistry of iodine-containing compounds and their potential applications in material science (Kratzer et al., 2015).

Material Science and Optoelectronics

In the field of material science, derivatives of pyrrolo[3,2-c]pyridine, such as Schiff bases and their polyphenol species, have been synthesized and characterized for their potential in electronic, opto-electronic, and photovoltaic applications. These materials exhibit high thermal stabilities, conductivity increases upon doping with iodine, and notable photoluminescence properties, making them suitable for aerospace applications and gas sensors (Kaya et al., 2010).

Safety and Hazards

The safety and hazards of pyrrolopyridines can also vary. For example, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has hazard statements H302, indicating it is harmful if swallowed .

Future Directions

Pyrrolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Future research will likely continue to explore the synthesis and biological activity of these compounds.

Properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKTNCLJDKEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646749
Record name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-66-4
Record name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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